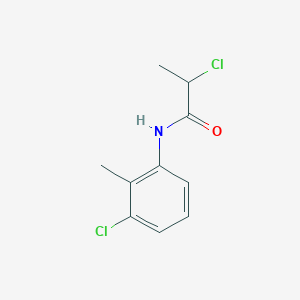2-chloro-N-(3-chloro-2-methylphenyl)propanamide
CAS No.: 930395-62-3
Cat. No.: VC7899680
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 930395-62-3 |
|---|---|
| Molecular Formula | C10H11Cl2NO |
| Molecular Weight | 232.1 g/mol |
| IUPAC Name | 2-chloro-N-(3-chloro-2-methylphenyl)propanamide |
| Standard InChI | InChI=1S/C10H11Cl2NO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
| Standard InChI Key | WYZJPDWXOMIWMT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Identity
The compound’s IUPAC name is 2-chloro-N-(3-chloro-2-methylphenyl)propanamide, with a molecular weight of 232.11 g/mol . Key identifiers include:
The structure features a chloro-substituted propanamide group attached to a 3-chloro-2-methylphenyl ring, enabling diverse chemical interactions .
Crystallographic Data
X-ray diffraction studies reveal disorder in the chlorine and terminal methyl positions, with major disorder component occupancies of 0.768–0.783 . The acetamide moiety exhibits a near-linear C—N—C—C torsion angle of 178.97–179.00°, indicative of minimal steric hindrance .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via amide bond formation between 3-chloro-2-methylaniline and 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) :
Purification typically involves recrystallization or column chromatography.
Industrial Manufacturing
Continuous flow reactors are employed for scalable production, optimizing safety and yield. Automated systems ensure consistent purity (>99%), critical for pharmaceutical intermediates .
Physicochemical Properties
Solubility and Thermal Behavior
Solubility studies in binary solvent mixtures (e.g., ethyl acetate + hexane) demonstrate temperature-dependent behavior :
| Solvent System | Temperature Range (K) | Solubility (mol/L) at 298 K |
|---|---|---|
| Ethyl acetate + hexane | 273.43–327.67 | 0.12–0.45 |
| Toluene + hexane | 273.24–331.62 | 0.08–0.38 |
| Acetone + hexane | 269.81–318.80 | 0.15–0.52 |
The compound’s melting point is 110–111°C, with a predicted boiling point of 330.6±25.0°C .
Spectroscopic Data
-
NMR: NMR (400 MHz, CDCl₃) shows resonances at δ 7.25 (aromatic H), 2.35 (CH₃), and 1.55 ppm (CH₂Cl) .
-
Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts range from 147.0–160.5 Ų .
Chemical Reactivity and Derivatives
Substitution Reactions
The chlorine atoms undergo nucleophilic substitution with amines or thiols, forming derivatives like N-alkylated propanamides. For example:
Reduction and Oxidation
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine.
-
Oxidation: The methyl group oxidizes to a carboxylic acid using KMnO₄.
Biological Activity and Applications
Antimicrobial Properties
The compound exhibits broad-spectrum activity against bacterial pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (µM) |
|---|---|
| Staphylococcus aureus | 5.64–77.38 |
| Escherichia coli | 2.33–156.47 |
| Bacillus subtilis | 4.69–22.90 |
Pharmaceutical Intermediates
It serves as a precursor in synthesizing local anesthetics (e.g., prilocaine impurities) and anticancer agents .
Agrochemical Applications
Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume